
6-Cyclopenta-2,4-dien-1-ylhexane-1-thiol;cyclopentane;iron
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Ferrocenyl)hexanethiol, also known as 6-(Mercaptohexyl)ferrocene, is a chemical compound with the molecular formula C16H22FeS and a molecular weight of 302.26 g/mol. It is characterized by a ferrocene moiety attached to a hexane chain with a thiol group at one end. This compound is known for its unique electronic properties and its ability to form self-assembled monolayers (SAMs) on surfaces.
Synthetic Routes and Reaction Conditions:
Grignard Reaction: The synthesis of 6-(Ferrocenyl)hexanethiol can be achieved through a Grignard reaction, where ferrocenyl magnesium bromide is reacted with ethyl 6-bromohexanoate followed by hydrolysis.
Thiol-ene Reaction: Another method involves the thiol-ene reaction, where ferrocene is reacted with 6-chloro-1-hexene in the presence of a base, followed by reduction to introduce the thiol group.
Industrial Production Methods: Industrial production of 6-(Ferrocenyl)hexanethiol typically involves large-scale Grignard reactions under controlled conditions to ensure high yield and purity. The process requires careful handling of reactive intermediates and the use of inert atmospheres to prevent unwanted side reactions.
Types of Reactions:
Oxidation: 6-(Ferrocenyl)hexanethiol can be oxidized to form ferrocenyl hexanoic acid.
Reduction: Reduction reactions can convert the ferrocenyl moiety to ferrocenylmethyl groups.
Substitution: The thiol group can undergo substitution reactions with various electrophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Ferrocenyl Hexanoic Acid: Formed through oxidation.
Ferrocenylmethyl Derivatives: Resulting from reduction reactions.
Substituted Thiol Derivatives: Produced through substitution reactions with various electrophiles.
Applications De Recherche Scientifique
6-(Ferrocenyl)hexanethiol is widely used in scientific research due to its unique properties:
Chemistry: It is used in the synthesis of ferrocene-based catalysts and materials for organic synthesis.
Biology: The compound is employed in the study of electron transfer processes in biological systems.
Industry: Its ability to form SAMs makes it valuable in the creation of corrosion-resistant coatings and electronic devices.
Mécanisme D'action
The mechanism by which 6-(Ferrocenyl)hexanethiol exerts its effects involves its ability to form SAMs on surfaces. The thiol group binds to metal surfaces, creating a stable monolayer that facilitates electron transfer between the coating and the substrate. This property is particularly useful in applications such as corrosion resistance and sensor technology.
Molecular Targets and Pathways Involved:
Metal Surfaces: The thiol group targets metal surfaces to form SAMs.
Electron Transfer Pathways: The ferrocenyl moiety facilitates electron transfer, making it useful in electrochemical applications.
Comparaison Avec Des Composés Similaires
6-(Ferrocenyl)hexanethiol is compared with other similar compounds to highlight its uniqueness:
3-Ferrocenylpropionic Acid: Similar in structure but with a shorter alkyl chain, leading to different properties and applications.
Ferrocenylmethyl Alcohol: Contains a hydroxyl group instead of a thiol group, resulting in different reactivity and applications.
6-Bromohexylferrocene: Similar ferrocenyl structure but with a bromine atom instead of a thiol group, used in different types of chemical reactions.
These compounds share the ferrocenyl moiety but differ in their functional groups, leading to variations in their chemical behavior and applications.
Propriétés
Formule moléculaire |
C16H22FeS-6 |
|---|---|
Poids moléculaire |
302.3 g/mol |
Nom IUPAC |
6-cyclopenta-2,4-dien-1-ylhexane-1-thiol;cyclopentane;iron |
InChI |
InChI=1S/C11H17S.C5H5.Fe/c12-10-6-2-1-3-7-11-8-4-5-9-11;1-2-4-5-3-1;/h4-5,8-9,12H,1-3,6-7,10H2;1-5H;/q-1;-5; |
Clé InChI |
PJOBIQVDYWAYKO-UHFFFAOYSA-N |
SMILES canonique |
[CH-]1[CH-][CH-][CH-][CH-]1.C1=C[C-](C=C1)CCCCCCS.[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


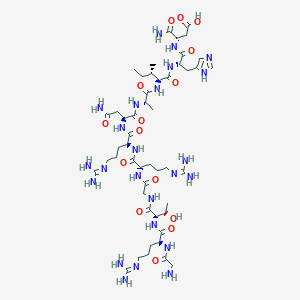
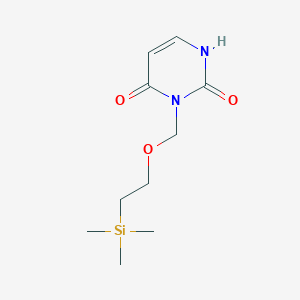

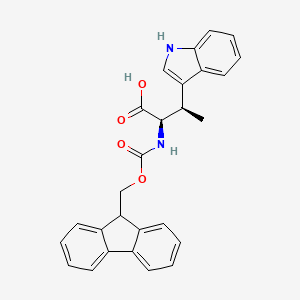
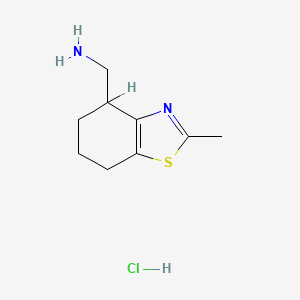
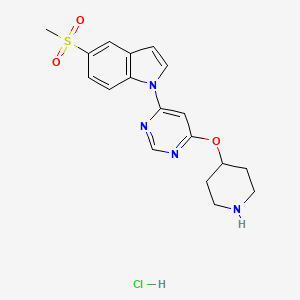
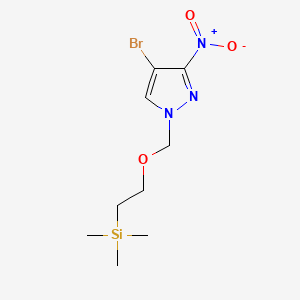
![5-[4-(Methylsulfonyl)phenyl]-1H-indole-3-carbaldehyde](/img/structure/B15364199.png)
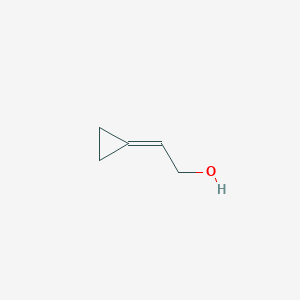
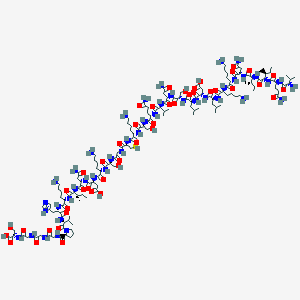
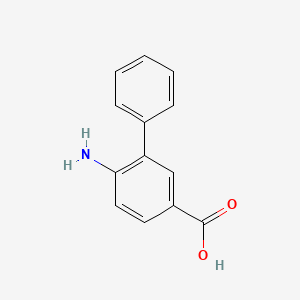
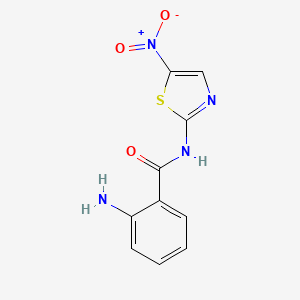
![tert-Butyl 5-methyl-5,6-dihydro-[2,4'-bipyridine]-1(4H)-carboxylate](/img/structure/B15364230.png)

